An In-Depth Technical Guide to Benzyl 2-oxopyrrolidine-1-carboxylate
An In-Depth Technical Guide to Benzyl 2-oxopyrrolidine-1-carboxylate
This guide provides a comprehensive technical overview of Benzyl 2-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and its strategic application in the design of novel therapeutics.
Core Molecular Attributes
Benzyl 2-oxopyrrolidine-1-carboxylate, also known as N-(Benzyloxycarbonyl)-2-pyrrolidinone, is a crucial synthetic intermediate. Its structure integrates a polar lactam moiety with a lipophilic benzyl carbamate group, providing a versatile scaffold for chemical elaboration.
Table 1: Key Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| CAS Number | 14468-80-5 | [1] |
| SMILES | O=C(N1C(CCC1)=O)OCC2=CC=CC=C2 | [1] |
The strategic placement of the benzyloxycarbonyl (Cbz) group on the nitrogen atom of the 2-pyrrolidinone ring serves a dual purpose. It acts as a protecting group, modulating the reactivity of the lactam nitrogen, and introduces a key structural element for further functionalization. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds[2][3].
Caption: 2D structure of Benzyl 2-oxopyrrolidine-1-carboxylate.
Synthesis and Mechanistic Considerations
The synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate is most commonly achieved through the N-acylation of 2-pyrrolidinone. This reaction exemplifies a standard method for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto a secondary amine, in this case, the lactam nitrogen.
Recommended Synthetic Protocol
A robust and widely applicable method involves the reaction of 2-pyrrolidinone with benzyl chloroformate in the presence of a suitable base. The base is crucial for deprotonating the lactam nitrogen, thereby generating a more nucleophilic species that readily attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Experimental Protocol: Synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate
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Reaction Setup: To a solution of 2-pyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) and cool the mixture to 0 °C in an ice bath.
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Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with the organic solvent used in the reaction.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure Benzyl 2-oxopyrrolidine-1-carboxylate.
This synthetic approach is analogous to the well-established procedures for N-Cbz protection of various amine-containing compounds[4].
Caption: General workflow for the synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate.
Spectroscopic and Physicochemical Characterization
Accurate characterization of Benzyl 2-oxopyrrolidine-1-carboxylate is essential for its use in subsequent synthetic steps. The following are expected spectroscopic signatures based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, benzyl ring).- Benzyl CH₂: Singlet around 5.2 ppm (2H).- Pyrrolidinone CH₂ (α to N): Triplet around 3.7 ppm (2H).- Pyrrolidinone CH₂ (α to C=O): Triplet around 2.5 ppm (2H).- Pyrrolidinone CH₂ (β to N and C=O): Multiplet around 2.1 ppm (2H). |
| ¹³C NMR | - Carbamate C=O: ~151 ppm.- Lactam C=O: ~175 ppm.- Aromatic Carbons: 127-136 ppm.- Benzyl CH₂: ~68 ppm.- Pyrrolidinone Carbons: ~46 ppm (α to N), ~31 ppm (α to C=O), ~18 ppm (β). |
| IR (cm⁻¹) | - C=O Stretch (Carbamate): ~1750-1730 cm⁻¹.- C=O Stretch (Lactam): ~1700-1680 cm⁻¹.- Aromatic C-H Stretch: ~3100-3000 cm⁻¹.- Aliphatic C-H Stretch: ~3000-2850 cm⁻¹. |
| Mass Spec. | - [M+H]⁺: 220.0968- [M+Na]⁺: 242.0788 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument used.[5]
Applications in Drug Discovery and Development
The 2-pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents[3]. Benzyl 2-oxopyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.
As a Versatile Building Block
The Cbz-protected pyrrolidinone can undergo various chemical transformations. The lactam ring can be opened, or the carbonyl group can be reduced or functionalized. The Cbz group can be readily removed via hydrogenolysis to liberate the lactam nitrogen for further derivatization. This versatility allows for the construction of diverse molecular libraries for high-throughput screening.
In the Synthesis of Bioactive Molecules
Derivatives of 2-pyrrolidinone have demonstrated a broad spectrum of biological activities, including roles as nootropics (e.g., Piracetam), anticonvulsants, and agents targeting various receptors and enzymes[4]. The incorporation of the N-Cbz-2-pyrrolidinone moiety can be a key step in the synthesis of compounds with potential applications as:
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Anticancer Agents: The pyrrolidinone core is found in molecules designed as inhibitors of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs)[6].
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Antimicrobial Agents: Functionalized pyrrolidinones have been explored for their antibacterial and antifungal properties[6].
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Neurological Disorder Therapeutics: The pyrrolidinone structure is a key pharmacophore in drugs targeting the central nervous system[4].
Caption: Strategic role of Benzyl 2-oxopyrrolidine-1-carboxylate in drug discovery.
Conclusion
Benzyl 2-oxopyrrolidine-1-carboxylate is a synthetically valuable compound with significant potential in the field of drug development. Its straightforward synthesis and the versatility of the N-Cbz protected 2-pyrrolidinone scaffold make it an attractive starting material for the creation of novel and structurally diverse molecules. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in the synthesis of next-generation therapeutics.
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